molecular formula C9H13N B3357875 4-isopropyl-3-methylpyridine CAS No. 76160-91-3

4-isopropyl-3-methylpyridine

Cat. No.: B3357875
CAS No.: 76160-91-3
M. Wt: 135.21 g/mol
InChI Key: UKBISELCYWEMGD-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methylpyridine is an organic compound with the molecular formula C9H13N It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 4-position and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-3-methylpyridine typically involves multi-step reactions. One common method starts with the reaction of 3-cyano-4-methyl-2-pyridone with a halogenating reagent to obtain 2-halo-3-cyano-4-methylpyridine. This intermediate is then reacted with an isopropyl Grignard reagent under catalytic conditions to yield 2-isopropyl-3-cyano-4-methylpyridine. Finally, hydrolysis of this compound followed by Hofmann rearrangement produces this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness and simplicity, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents, and other nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

4-Isopropyl-3-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Methylpyridine: Similar in structure but lacks the isopropyl group.

    3-Methylpyridine: Similar but with the methyl group at a different position.

    2-Isopropyl-4-methylpyridine: Another isomer with different positioning of the isopropyl and methyl groups.

Uniqueness: 4-Isopropyl-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-methyl-4-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-4-5-10-6-8(9)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBISELCYWEMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506262
Record name 3-Methyl-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76160-91-3
Record name 3-Methyl-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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